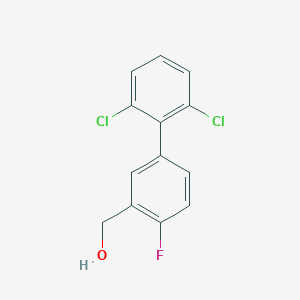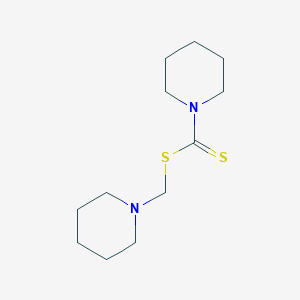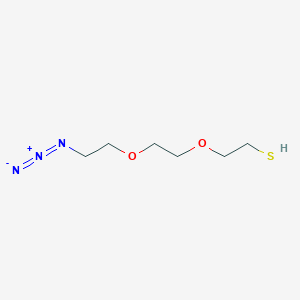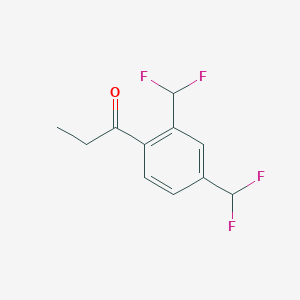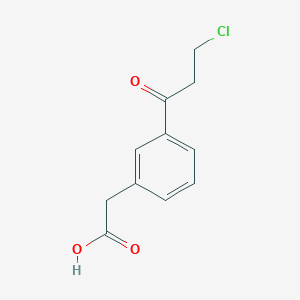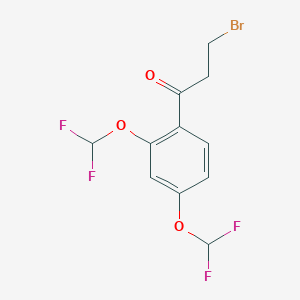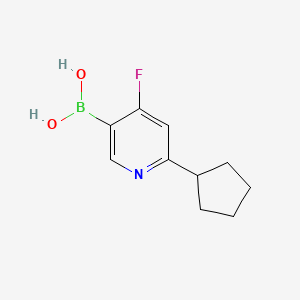
(E)-3-(3-Amino-4-(3-methoxy-3-oxopropyl)phenyl)acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(3-Amino-4-(3-methoxy-3-oxopropyl)phenyl)acrylic acid is an organic compound that features a complex structure with both amino and methoxy functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-Amino-4-(3-methoxy-3-oxopropyl)phenyl)acrylic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-amino-4-(3-methoxy-3-oxopropyl)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. The reaction conditions typically involve heating the mixture under reflux in a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-3-(3-Amino-4-(3-methoxy-3-oxopropyl)phenyl)acrylic acid undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted phenylacrylic acids.
Applications De Recherche Scientifique
(E)-3-(3-Amino-4-(3-methoxy-3-oxopropyl)phenyl)acrylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: It can be used in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism by which (E)-3-(3-Amino-4-(3-methoxy-3-oxopropyl)phenyl)acrylic acid exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the methoxy and carbonyl groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological or chemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Amino-4-(3-methoxy-3-oxopropyl)benzoic acid
- 3-Amino-4-(3-methoxy-3-oxopropyl)phenylacetic acid
- 3-Amino-4-(3-methoxy-3-oxopropyl)phenylpropionic acid
Uniqueness
(E)-3-(3-Amino-4-(3-methoxy-3-oxopropyl)phenyl)acrylic acid is unique due to its specific structural configuration, which allows for distinct chemical reactivity and biological activity. The presence of both amino and methoxy groups provides versatility in its applications, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C13H15NO4 |
|---|---|
Poids moléculaire |
249.26 g/mol |
Nom IUPAC |
3-[3-amino-4-(3-methoxy-3-oxopropyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C13H15NO4/c1-18-13(17)7-5-10-4-2-9(8-11(10)14)3-6-12(15)16/h2-4,6,8H,5,7,14H2,1H3,(H,15,16) |
Clé InChI |
WIRNOLSJSIGNMW-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCC1=C(C=C(C=C1)C=CC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-hydroxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B14075364.png)
![Tert-butyl 3-(4-amino-5-bromopyrrolo[2,1-f][1,2,4]triazin-7-yl)piperidine-1-carboxylate](/img/structure/B14075374.png)
